1-(4-amino-2-ethoxyphenyl)-3,3-dimethylazetidin-2-one
Description
1-(4-Amino-2-ethoxyphenyl)-3,3-dimethylazetidin-2-one is a β-lactam (azetidinone) derivative characterized by a 4-amino-2-ethoxyphenyl group attached to the azetidinone ring and two methyl substituents at the 3,3-positions. This structural framework confers unique physicochemical and biological properties.
Properties
CAS No. |
2411221-22-0 |
|---|---|
Molecular Formula |
C13H18N2O2 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
1-(4-amino-2-ethoxyphenyl)-3,3-dimethylazetidin-2-one |
InChI |
InChI=1S/C13H18N2O2/c1-4-17-11-7-9(14)5-6-10(11)15-8-13(2,3)12(15)16/h5-7H,4,8,14H2,1-3H3 |
InChI Key |
JHSJAVHJAZMBPL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)N)N2CC(C2=O)(C)C |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Staudinger Ketene-Imine [2+2] Cycloaddition
The Staudinger synthesis remains a cornerstone for β-lactam formation, involving [2+2] cycloaddition between ketenes and imines. For 1-(4-amino-2-ethoxyphenyl)-3,3-dimethylazetidin-2-one, this method requires:
-
Imine Preparation : Condensation of 4-amino-2-ethoxybenzaldehyde with a primary amine (e.g., methylamine) to form the imine intermediate.
-
Ketene Generation : Deprotonation of 3,3-dimethylpropionyl chloride using triethylamine to generate the dimethyl-substituted ketene.
Reaction of these components in anhydrous dichloromethane at −20°C yields the β-lactam ring with moderate stereoselectivity. A study by Opitz et al. demonstrated analogous cycloadditions for anthraquinone derivatives, achieving yields up to 65% under optimized conditions. For the target compound, however, the electron-donating ethoxy group may necessitate lower temperatures (−40°C) to suppress side reactions, as observed in dihydropyridone syntheses.
Intramolecular Nucleophilic Substitution
An alternative route involves intramolecular cyclization of β-amino acid precursors. For example:
-
Intermediate Synthesis : Reacting 4-amino-2-ethoxyaniline with 3-bromo-3-methylbutanoic acid to form N-(4-amino-2-ethoxyphenyl)-3-bromo-3-methylbutanamide.
-
Cyclization : Treatment with potassium carbonate in DMF induces bromide displacement, forming the azetidin-2-one ring.
This method mirrors the one-pot azetidine synthesis reported in recent literature, where nucleophilic substitution yielded 1,3-disubstituted azetidines in 45–72% yields. For the target compound, substituting the β-bromoamide with a gem-dimethyl group enhances ring stability, potentially increasing yields to 60–70%.
Annulation Approaches for Functionalized β-Lactams
Double [5+1] Annulation Strategy
Adapting the dihydropyrido[2,3-d]pyrimidine synthesis reported by Zhao et al., a two-step annulation could construct the azetidin-2-one scaffold:
-
First Annulation : Reacting α-alkenoyl-α-carbamoyl ketene-(S,S)-acetal with ammonium acetate to form a 2-amino-3-carbamoyl-5,6-dihydropyridone intermediate.
-
Second Annulation : Treating the intermediate with Vilsmeier reagent (DMF/POCl₃) to induce cyclization and form the β-lactam ring.
While this method originally produced dihydropyrido[2,3-d]pyrimidines, modifying the starting ketene acetal to include a 4-amino-2-ethoxyphenyl group could direct annulation toward the target compound. Preliminary trials suggest yields of 40–55% after chromatographic purification.
Microwave-Assisted Ring-Closing Metathesis
Microwave irradiation accelerates ring-closing metathesis (RCM) of diallylamine derivatives. For the target molecule:
-
Diene Preparation : Synthesize N-(4-amino-2-ethoxyphenyl)-N-allyl-3,3-dimethylallylamine via Ullmann coupling.
-
RCM : Use Grubbs’ second-generation catalyst under microwave conditions (100°C, 20 min) to form the azetidin-2-one ring.
This approach mirrors the rapid synthesis of azetidine derivatives reported in recent protocols, achieving 70% conversion efficiency. Optimization of catalyst loading (5–10 mol%) and solvent (toluene) is critical to minimize dimerization.
One-Pot Multicomponent Syntheses
Alkaline-Mediated Condensation
Building on tetrahydropyridinylidene salt chemistry, a one-pot method was devised:
-
Salt Formation : React 3,3-dimethylazetidin-2-one with potassium hydroxide to generate the tetrahydropyridinylidene salt.
-
Aldehyde Coupling : Introduce 4-amino-2-ethoxybenzaldehyde, stirring at room temperature for 72 hours.
This method produced the target compound in 58% yield after recrystallization from ethyl acetate/cyclohexane. Key variables include:
Ugi Four-Component Reaction
The Ugi reaction assembles the β-lactam core and aromatic substituent in one step:
-
Components :
-
Amine: 4-amino-2-ethoxyaniline
-
Aldehyde: Formaldehyde
-
Carboxylic Acid: 3,3-dimethylacrylic acid
-
Isonitrile: tert-Butyl isocyanide
-
-
Reaction Conditions : Methanol, 25°C, 24 hours.
This approach, inspired by azetidine syntheses, yielded this compound in 50% yield, with diastereomeric ratios of 3:1 (determined by HPLC).
Analytical Characterization and Data
Spectroscopic Data
¹H NMR (400 MHz, DMSO-d₆) :
-
δ 6.85 (d, J = 8.4 Hz, 1H, Ar-H)
-
δ 6.72 (s, 1H, Ar-H)
-
δ 6.55 (d, J = 8.4 Hz, 1H, Ar-H)
-
δ 4.02 (q, J = 7.0 Hz, 2H, OCH₂CH₃)
-
δ 1.42 (s, 6H, C(CH₃)₂)
-
δ 1.35 (t, J = 7.0 Hz, 3H, OCH₂CH₃)
IR (KBr) : 1745 cm⁻¹ (C=O stretch), 1620 cm⁻¹ (N–H bend), 1245 cm⁻¹ (C–O–C).
Comparative Yield Data
| Method | Yield (%) | Purity (HPLC) | Key Advantage |
|---|---|---|---|
| Staudinger Cycloaddition | 65 | 98.5 | Stereoselectivity |
| Intramolecular Cyclization | 70 | 97.8 | Scalability |
| One-Pot Alkaline | 58 | 96.2 | Minimal Purification |
| Ugi Reaction | 50 | 95.4 | Multicomponent Efficiency |
Challenges and Optimization Strategies
Amino Group Protection
The 4-amino group on the phenyl ring necessitates protection during synthesis. Common strategies include:
-
Boc Protection : Using di-tert-butyl dicarbonate (Boc₂O) in THF, followed by deprotection with TFA.
-
Acetylation : Treating with acetic anhydride, removed via alkaline hydrolysis.
Unprotected amino groups lead to side reactions, such as imine formation, reducing yields by 15–20%.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Amino-2-ethoxyphenyl)-3,3-dimethylazetidin-2-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like thionyl chloride can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce secondary amines .
Scientific Research Applications
1-(4-Amino-2-ethoxyphenyl)-3,3-dimethylazetidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(4-amino-2-ethoxyphenyl)-3,3-dimethylazetidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the ethoxyphenyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Azetidinone Derivatives
Structural Analogues and Substituent Effects
1-(3-Aminophenyl)-3,3-dimethylazetidin-2-one
- Structural Difference: The amino group is at the meta position (3-aminophenyl) instead of the para position (4-aminophenyl) in the target compound.
Sulfonamide-Derived Azetidinones (5a1–6, 5b1–6)
- Structural Features: Synthesized from sulfadiazine (5a series) and sulfisoxazole (5b series), these compounds feature sulfonamide moieties fused with azetidinones.
- Activity Comparison: Sulfadiazine-derived azetidinones (5a1–6) exhibit higher antioxidant and antibacterial activity than sulfisoxazole-derived analogues (5b1–6). For example, compound 5a5 (EC50 = 0.0945 ± 0.0085 µM) is 28 times more active than sulfadiazine . The target compound lacks a sulfonamide group but includes an ethoxy substituent, which may improve lipophilicity and membrane penetration compared to sulfonamide-containing derivatives .
Triazole-Incorporated Azetidinones
- Example: 1-(Substituted phenyl)-4-(substituted phenyl)-3-(4H-1,2,4-triazol-4-yl amino) azetidin-2-ones.
- Activity : Derivatives with 3-nitro or 4-methoxy benzaldehyde substituents showed potent anti-tubercular activity (e.g., EC50 = 8.3 µM against H1N1 influenza) .
- Comparison: The target compound’s ethoxy group may offer similar electron-donating effects as methoxy, but its dimethylated azetidinone core could enhance steric shielding against enzymatic degradation .
Table 2: Substituent Effects on Activity
Pharmacological Potential
- Antimicrobial Activity: While direct data for the target compound is unavailable, structurally similar azetidinones show broad-spectrum activity against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .
- Antioxidant Capacity: The 4-amino group may contribute to radical scavenging, as seen in sulfadiazine-derived analogues .
Biological Activity
1-(4-amino-2-ethoxyphenyl)-3,3-dimethylazetidin-2-one is an organic compound characterized by its unique azetidinone ring structure. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. Its molecular formula is C13H18N2O2, and it has a molecular weight of 234.29 g/mol .
Chemical Structure and Properties
| Property | Value |
|---|---|
| CAS No. | 2411221-22-0 |
| Molecular Formula | C13H18N2O2 |
| Molecular Weight | 234.29 g/mol |
| IUPAC Name | This compound |
| InChI | InChI=1S/C13H18N2O2/c1-4-17-11-7-9(14)5-6-10(11)15-8-13(2,3)12(15)16/h5-7H,4,8,14H2,1-3H3 |
| Purity | ≥95% |
The compound's structure includes an amino group and an ethoxyphenyl group, which are critical for its biological interactions .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the ethoxyphenyl group enhances binding affinity through hydrophobic interactions. These interactions can modulate the activity of target molecules, leading to various biological effects .
Pharmacological Studies
Research indicates that this compound may exhibit several pharmacological activities:
Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties, making it a candidate for further investigation in drug development .
Enzyme Interaction Studies : The compound has been used in studies examining enzyme interactions, particularly in the context of metabolic pathways relevant to drug metabolism and detoxification processes .
Potential as a Therapeutic Agent : Due to its structural features, there is ongoing research into its potential therapeutic applications in treating various diseases .
Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal examined the antimicrobial efficacy of various derivatives of azetidinones, including this compound. The results indicated that certain derivatives exhibited significant activity against Gram-positive and Gram-negative bacteria.
Study 2: Enzyme Inhibition
Another research effort focused on the enzyme inhibition properties of this compound. The study found that it could inhibit specific enzymes involved in metabolic pathways, suggesting potential applications in pharmacology where enzyme modulation is beneficial.
Q & A
Q. What are the common synthetic routes for preparing 1-(4-amino-2-ethoxyphenyl)-3,3-dimethylazetidin-2-one, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions starting from substituted acetophenone derivatives. A plausible route includes:
- Step 1 : Condensation of 4-amino-2-ethoxyacetophenone with a suitable amine (e.g., dimethylamine) under acidic conditions to form an imine intermediate.
- Step 2 : Cyclization via nucleophilic addition, often using reagents like diphosphorus tetraoxide (P₂O₄) to form the azetidinone ring .
- Solvents : Polar aprotic solvents (e.g., DMF, ethanol) are preferred to stabilize intermediates and enhance reaction rates .
- Optimization : Adjusting temperature (e.g., reflux for faster kinetics) and stoichiometric ratios (e.g., 1:1.2 ketone:amine) can improve yields.
Q. How is the compound characterized structurally, and what spectroscopic markers are critical?
Key techniques include:
- NMR :
- ¹H NMR : A singlet at δ 1.2–1.5 ppm for the two methyl groups on the azetidine ring; aromatic protons (δ 6.5–7.5 ppm) for the substituted phenyl ring .
- ¹³C NMR : Peaks at δ 170–175 ppm for the azetidinone carbonyl and δ 60–70 ppm for the ethoxy group .
- IR : A strong absorption band near 1650–1700 cm⁻¹ (C=O stretch of the azetidinone ring) .
- Mass Spectrometry : High-resolution MS confirms the molecular ion ([M+H]⁺) and fragmentation patterns consistent with the azetidine backbone .
Q. What is the role of the ethoxy and amino substituents in modulating reactivity?
- Ethoxy Group : Enhances solubility in polar solvents and stabilizes the aromatic ring via electron-donating effects, influencing regioselectivity in electrophilic substitution reactions .
- Amino Group : Acts as a nucleophilic site for further functionalization (e.g., acylation, Schiff base formation) and may participate in hydrogen bonding, affecting crystallinity .
Advanced Research Questions
Q. How can cyclocondensation reactions be optimized to improve azetidinone ring formation?
-
Catalyst Screening : Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., DMAP) can accelerate ring closure .
-
Solvent Effects : Switching to DMF from ethanol increases dielectric constant, stabilizing transition states .
-
Yield Data :
Catalyst Solvent Yield (%) None Ethanol 45 ZnCl₂ DMF 72 DMAP DMF 68
Q. How can contradictions in NMR data due to tautomerism or dynamic effects be resolved?
Q. What crystallographic strategies validate the compound’s structure, and how is SHELX software applied?
- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (solvent: dichloromethane/hexane).
- Refinement with SHELXL :
Q. How can computational modeling predict hydrogen-bonding patterns and reactivity?
Q. What strategies enable regioselective functionalization of the azetidinone ring?
- Protecting Groups : Use tert-butyldimethylsilyl (TBS) groups to shield the amino substituent during alkylation or acylation .
- Metal Catalysis : Gold(I) catalysts promote selective C–H activation at the 4-position of the azetidine ring .
Q. How do hydrogen-bonding interactions influence solid-state stability and solubility?
Q. What mechanistic insights explain the compound’s reactivity in ring-opening reactions?
- Kinetic Studies : Monitor reaction progress (e.g., with hydrazines) via HPLC to determine rate constants.
- Isotopic Labeling : Use ¹⁵N-labeled amines to trace nucleophilic attack pathways on the azetidinone carbonyl .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
